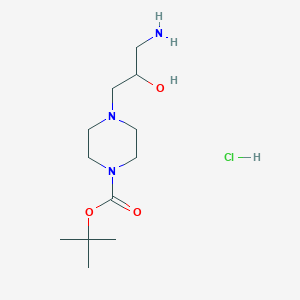

1-Amino-3-N-(4'-Boc-piperazinyl)-2-propanol hydrochloride

Description

1-Amino-3-N-(4'-Boc-piperazinyl)-2-propanol hydrochloride is a synthetic intermediate characterized by a propanol backbone substituted with an amino group and a tert-butoxycarbonyl (Boc)-protected piperazine moiety. The Boc group serves as a protective agent for the amine during organic synthesis, enhancing stability and preventing unwanted reactions. This compound is critical in pharmaceutical development, particularly in the synthesis of piperazine-containing drugs, where controlled deprotection of the Boc group enables further functionalization .

Properties

IUPAC Name |

tert-butyl 4-(3-amino-2-hydroxypropyl)piperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3O3.ClH/c1-12(2,3)18-11(17)15-6-4-14(5-7-15)9-10(16)8-13;/h10,16H,4-9,13H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXEMAIUHWKCOBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC(CN)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Amino-3-N-(4’-Boc-piperazinyl)-2-propanol hydrochloride typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:

Protection of Piperazine: The piperazine ring is protected using a Boc (tert-butoxycarbonyl) group to prevent unwanted reactions at the nitrogen atoms.

Amination: Introduction of the amino group at the desired position on the propanol backbone.

Coupling Reaction: The protected piperazine is then coupled with the aminopropanol derivative under specific reaction conditions.

Deprotection and Salt Formation: The Boc group is removed, and the resulting compound is converted to its hydrochloride salt form.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-Amino-3-N-(4’-Boc-piperazinyl)-2-propanol hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxides or nitroso derivatives.

Reduction: Reduction reactions can target the piperazine ring or the amino group, leading to different reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group or the piperazine nitrogen can act as nucleophiles.

Hydrolysis: The Boc group can be hydrolyzed under acidic or basic conditions to yield the free amine.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids or bases for hydrolysis.

Scientific Research Applications

1-Amino-3-N-(4’-Boc-piperazinyl)-2-propanol hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry.

Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.

Industry: The compound can be used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Amino-3-N-(4’-Boc-piperazinyl)-2-propanol hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The Boc-protected piperazine ring can enhance the compound’s stability and bioavailability, while the amino group can participate in hydrogen bonding and other interactions with biological molecules.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Structural Differences

- Boc Protection: The target compound’s Boc group distinguishes it from analogs like Propranolol and Betaxolol, which feature bioactive substituents (e.g., naphthyloxy, cyclopropylmethoxy). The Boc moiety increases steric bulk and lipophilicity, reducing aqueous solubility compared to unshielded amines .

- Amino Group Variations: While Propranolol and Betaxolol use isopropylamino groups for beta-adrenergic receptor binding, the target compound’s primary amino group and Boc-piperazinyl substituent suggest utility as a synthetic precursor rather than a therapeutic agent .

- Pharmacological Relevance: Compounds like Propranolol and Oxybutynin are clinically validated drugs, whereas the target compound’s Boc group implies a role in multi-step synthesis (e.g., for antipsychotics or antivirals requiring piperazine intermediates) .

Analytical and Quality Control Methods

- Infrared Spectroscopy (IR) : Used universally for functional group identification (e.g., Boc carbonyl stretch ~1680–1720 cm⁻¹) .

- HPLC Retention Time: Critical for purity assessment in pharmacopeial standards (e.g., Propranolol and Betaxolol require ±2% retention time match) .

- Chloride Test : Confirms hydrochloride salt formation via precipitation with silver nitrate .

Biological Activity

1-Amino-3-N-(4'-Boc-piperazinyl)-2-propanol hydrochloride is a compound that has garnered attention for its potential biological activities. This article reviews the biochemical properties, cellular effects, molecular mechanisms, and relevant research findings pertaining to this compound.

The compound exhibits significant interactions with various enzymes and proteins. It is known to act as a substrate for aminotransferases, influencing amino acid metabolism. Additionally, it can inhibit specific enzymes involved in metabolic pathways, thereby impacting cellular homeostasis and metabolic flux.

Cellular Effects

This compound influences several cellular processes:

- Cell Signaling : It modulates signaling pathways by affecting kinases and phosphatases, which are crucial for downstream signaling cascades.

- Gene Expression : The compound alters the expression of genes involved in metabolism, thus affecting energy production and utilization within cells.

Molecular Mechanisms

At the molecular level, the compound interacts with biomolecules like enzymes and receptors:

- Enzyme Inhibition : It binds to active sites of certain enzymes, preventing substrate binding and catalysis.

- Transcriptional Regulation : The compound can influence gene expression by interacting with transcription factors.

Case Studies

- Dosage Effects in Animal Models : Studies have shown that varying dosages lead to different biological outcomes. Low doses may enhance metabolic processes, while high doses can result in toxic effects such as enzyme inhibition and disruption of cellular balance.

- Metabolic Pathways : The compound is metabolized by aminotransferases into other amino-containing compounds, which can influence various metabolic pathways.

- Transport Mechanisms : It interacts with specific transporters to facilitate cellular uptake and distribution, highlighting its potential for targeted delivery in therapeutic applications.

Data Table: Biological Activity Overview

| Activity Type | Effect Description | References |

|---|---|---|

| Enzyme Interaction | Substrate for aminotransferases | |

| Enzyme Inhibition | Inhibits specific metabolic enzymes | |

| Gene Expression Modulation | Alters gene expression related to metabolism | |

| Dosage Response | Low doses enhance function; high doses toxic | |

| Transport Mechanism | Interacts with transporters for cellular uptake |

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the Boc-protected piperazinyl group in this compound?

- Methodological Answer : The Boc (tert-butoxycarbonyl) group is typically introduced using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., triethylamine in THF or DCM). Subsequent coupling with the propanol backbone requires activation of the hydroxyl group, often via mesylation or tosylation, followed by nucleophilic substitution with the Boc-piperazinyl amine. Chromatographic purification (e.g., silica gel with methanol/DCM gradients) is critical to isolate intermediates .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm regiochemistry and Boc-group retention. For stereochemical analysis, 2D NOESY or COSY may resolve ambiguities .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) assesses purity (>95% target).

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight (e.g., CHClNO, exact mass 294.1582) .

Q. How should researchers handle solubility and stability challenges during experiments?

- Methodological Answer :

- Solubility : The hydrochloride salt is water-soluble but may require DMSO or methanol for stock solutions. Pre-saturate solvents with nitrogen to prevent degradation.

- Storage : Store at -20°C in anhydrous conditions; avoid repeated freeze-thaw cycles. Monitor stability via periodic HPLC .

Advanced Research Questions

Q. How can contradictory NMR data for stereochemical assignments be resolved?

- Methodological Answer :

- X-ray Crystallography : Definitive confirmation of stereochemistry via single-crystal analysis.

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose-based) to separate enantiomers.

- Dynamic NMR : Variable-temperature NMR experiments detect restricted rotation in diastereomers .

Q. What strategies optimize reaction yields while minimizing by-products in large-scale synthesis?

- Methodological Answer :

- Catalysis : Use Pd-catalyzed coupling for Boc-piperazinyl introduction (reduces side reactions vs. SN2).

- Solvent Optimization : Replace polar aprotic solvents (DMF) with THF or acetonitrile to reduce hydrolysis.

- In-line Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and terminate at peak yield .

Q. How do structural modifications (e.g., Boc removal) impact biological activity in comparative studies?

- Methodological Answer :

- Deprotection : Treat with TFA/DCM (1:1) to remove the Boc group, then assess receptor binding (e.g., dopamine D3 receptor assays).

- SAR Analysis : Compare IC values of Boc-protected vs. deprotected analogs to determine pharmacophore contributions. Reference similar piperazinyl-propanol derivatives (e.g., propranolol hydrochloride) for activity benchmarks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.